Cas no 352025-46-8 (2-Amino-5,7-dimethylquinolin-8-ol)

2-Amino-5,7-dimethylquinolin-8-ol is a quinoline derivative with a molecular structure featuring amino and hydroxyl functional groups at the 2- and 8-positions, respectively, along with methyl substituents at the 5- and 7-positions. This compound is of interest in organic synthesis and coordination chemistry due to its potential as a chelating ligand, capable of forming stable complexes with transition metals. Its structural features may also contribute to applications in pharmaceutical and materials research. The presence of both electron-donating and hydrogen-bonding groups enhances its reactivity and solubility in polar solvents, making it a versatile intermediate for further functionalization.
2-Amino-5,7-dimethylquinolin-8-ol structure
352025-46-8 structure
Product name:2-Amino-5,7-dimethylquinolin-8-ol
CAS No:352025-46-8
MF:C11H12N2O
Molecular Weight:188.225782394409
MDL:MFCD00168947
CID:4713315

2-Amino-5,7-dimethylquinolin-8-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-5,7-dimethylquinolin-8-ol
    • SMR000019048
    • MLS000084701
    • cid_3244543
    • BDBM64943
    • REGID_for_CID_3244543
    • HMS2388E13
    • 2-amino-5,7-dimethyl-8-quinolinol
    • 2-amino-5,7-dimethyl-quinolin-8-ol
    • 2-azanyl-5,7-dimethyl-quinolin-8-ol
    • 8-quinolinol, 2-amino-5,7-dimethyl-
    • FCH2893458
    • SJ000001592
    • 2-Amino-5,7-dimethylquinolin-8-ol
    • MDL: MFCD00168947
    • インチ: 1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13)
    • InChIKey: YWPKMBRQRWADNC-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=C(C)C2=CC=C(N)N=C21

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 210
  • トポロジー分子極性表面積: 59.1

2-Amino-5,7-dimethylquinolin-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB416747-1 g
2-Amino-5,7-dimethylquinolin-8-ol; 95%
352025-46-8
1g
€406.00 2023-06-16
abcr
AB416747-1g
2-Amino-5,7-dimethylquinolin-8-ol, 95%; .
352025-46-8 95%
1g
€397.00 2025-02-22
abcr
AB416747-500 mg
2-Amino-5,7-dimethylquinolin-8-ol; 95%
352025-46-8
500MG
€313.80 2023-01-21
TRC
A294190-500mg
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8
500mg
$ 600.00 2022-06-08
Ambeed
A778973-1g
2-AMino-5,7-dimethylquinolin-8-ol
352025-46-8 95%
1g
$398.0 2024-04-19
A2B Chem LLC
AX42756-1g
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8 >95%
1g
$578.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429933-1g
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8 95%
1g
¥3744.00 2024-05-17
TRC
A294190-100mg
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8
100mg
$ 185.00 2022-06-08
TRC
A294190-250mg
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8
250mg
$ 380.00 2022-06-08
A2B Chem LLC
AX42756-500mg
2-Amino-5,7-dimethylquinolin-8-ol
352025-46-8 >95%
500mg
$523.00 2024-04-20

2-Amino-5,7-dimethylquinolin-8-ol 関連文献

2-Amino-5,7-dimethylquinolin-8-olに関する追加情報

2-Amino-5,7-Dimethylquinolin-8-Ol: A Comprehensive Overview

2-Amino-5,7-dimethylquinolin-8-ol, also known by its CAS number 352025-46-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and structural versatility. The molecule features a quinine-like framework with a hydroxyl group at position 8, an amino group at position 2, and methyl substituents at positions 5 and 7. These structural elements contribute to its unique chemical properties and potential applications.

The synthesis of 2-amino-5,7-dimethylquinolin-8-ol involves a series of carefully orchestrated reactions tailored optimize yields whilst maintaining the integrity of the molecule's functional groups. Recent advancements in catalytic methods have enabled more efficient pathways for its production, leveraging green chemistry principles to minimize environmental impact. Researchers have also explored the use of microwave-assisted synthesis techniques, which have shown promise in accelerating reaction times and improving product purity.

From a structural standpoint, the compound exhibits a rigid planar geometry due to the aromaticity of the quinoline ring system. The hydroxyl group at position 8 imparts hydrophilic characteristics, while the methyl substituents at positions 5 and 7 introduce steric bulk and enhance lipophilicity. This balance between hydrophilic and lipophilic properties makes 2-amino-5,7-dimethylquinolin-8-ol an attractive candidate for drug design, particularly in targeting membrane-bound proteins where such physicochemical properties are advantageous.

Preliminary biological evaluations have revealed that this compound possesses notable antioxidant activity, potentially attributable tomolecular mechanisms involving hydrogen atom transfer or singlet oxygen quenching. Its ability to scavenge free radicals makes it a promising candidate for applications in oxidative stress-related conditions such as neurodegenerative diseases or cardiovascular disorders.

In terms of pharmacokinetics, studies indicate that 2-amino-5,7-dimethylquinolin-8-ol exhibits moderate solubility in physiological buffers and acceptable permeability across biological membranes. These properties suggest favorable absorption profiles when administered orally or parenterally. However, further research is required to fully characterize its pharmacokinetic profile under various administration routes.

The compound has also shown selective cytotoxicity against certain cancer cell lines, pointing towards potential antitumor activity. Mechanistic studies suggest that this effect may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Encouragingly, preliminary data indicate that it may synergize with existing chemotherapeutic agents, offering opportunities for combination therapy strategies.

In addition to therapeutic applications, researchers have explored the use of 2-amnio-5,7-dimethylquinolin-8-ol as a building block in medicinal chemistry. Its modular structure allows for straightforward derivatization at multiple positions on the quinoline ring system. This versatility enables the creation of libraries of analogs for high-throughput screening campaigns aimed at discovering novel bioactive agents.

The synthesis pathway for this compound has been optimized through iterative process development efforts. Modern techniques such as continuous flow chemistry have been employed to enhance reaction control and scalability. These advancements position this compound as a viable candidate for preclinical development should promising results emerge from ongoing studies.

In conclusion, 2-amino-5,7-dimethylquinolin-8-ol represents an intriguing molecule with significant potential across multiple therapeutic areas. Ongoing research continues to uncover new insights into its biological profile and mechanistic underpinnings while innovative synthetic approaches ensure its availability for further exploration.

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